An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.
Introduction
Pyrrole-2-carboxylic acid derivatives are significant scaffolds in the development of novel therapeutic agents. The introduction of a nitro group and N-methylation can modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics. Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules, including analogues of antimicrobial agents like Lexitropsin and distamycin.[1][2] A thorough understanding of its synthesis and characterization is paramount for its effective utilization in research and development.
Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
The primary synthetic route to methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves the esterification of its corresponding carboxylic acid precursor, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Synthetic Strategy: Fischer-Speier Esterification
The most common and efficient method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a well-established and reliable method for producing esters.
Caption: Synthetic workflow for the esterification of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
Experimental Protocol
This protocol is adapted from a general procedure for the esterification of pyrrole-2-carboxylic acid derivatives.
Materials:
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1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid
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Absolute Methanol (CH₃OH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in an excess of absolute methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be further purified by column chromatography on silica gel or by recrystallization.
Characterization of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | |
| Molecular Weight | 184.15 g/mol | |
| Appearance | Solid | |
| CAS Number | 13138-76-6 |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum will confirm the presence of the N-methyl, O-methyl, and pyrrole ring protons.
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¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
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C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
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N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands.
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C-H stretch: Absorptions for aromatic and aliphatic C-H bonds.
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C-N stretch: Vibrations associated with the pyrrole ring.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (184.15 g/mol ).
Safety and Handling
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. The outlined Fischer-Speier esterification protocol offers a reliable method for its preparation, and the described analytical techniques are essential for verifying its structure and purity. This information is intended to support researchers and scientists in the effective synthesis and utilization of this important chemical intermediate.
References
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PubChem. (n.d.). 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Tang, Y. (n.d.). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. LinkedIn. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Methyl(1-methyl-4-(1-methyl-4-nitro-2-pyrrolamido)-2-pyrrolecarboxylate). Wiley. Retrieved January 6, 2026, from [Link]
- Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved January 6, 2026, from [Link]
